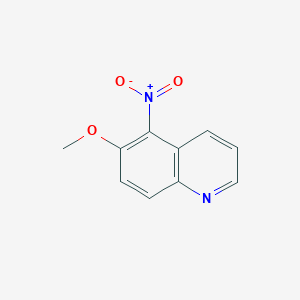

6-Methoxy-5-nitroquinoline

Vue d'ensemble

Description

6-Methoxy-5-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . It is characterized by a quinoline ring system substituted with a methoxy group at the 6-position and a nitro group at the 5-position. This compound is known for its yellow crystalline appearance and is soluble in hot ethanol, ethyl acetate, hot methanol, and hydrochloric acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-nitroquinoline typically involves the nitration of 6-methoxyquinoline. One common method includes the reaction of 6-methoxyquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methoxy-5-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

Major Products:

Reduction: 6-Methoxy-5-aminoquinoline.

Substitution: Various substituted quinolines depending on the nucleophile used.

Applications De Recherche Scientifique

6-Methoxy-5-nitroquinoline has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-Methoxy-5-nitroquinoline is primarily related to its ability to interact with biological targets through its nitro and methoxy substituents. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antimalarial effects. The methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparaison Avec Des Composés Similaires

6-Methoxy-8-nitroquinoline: Similar structure but with the nitro group at the 8-position.

5-Nitroquinoline: Lacks the methoxy group, making it less specific in certain reactions.

6-Methoxyquinoline: Lacks the nitro group, affecting its reactivity and biological activity.

Uniqueness: 6-Methoxy-5-nitroquinoline is unique due to the specific positioning of both the methoxy and nitro groups, which confer distinct chemical reactivity and biological properties. This dual substitution pattern allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various fields of research .

Activité Biologique

Overview

6-Methoxy-5-nitroquinoline is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and antimalarial research. Its molecular formula is C10H8N2O3, and it has a molecular weight of 204.18 g/mol. This compound belongs to a larger class of quinoline derivatives, which are known for their diverse pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group at the 5-position can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. Quinoline derivatives have been shown to interfere with multiple biochemical pathways, contributing to their broad-spectrum activity against pathogens and cancer cells .

Biological Activities

-

Antimicrobial Properties :

- Antibacterial : Studies have demonstrated that this compound exhibits antibacterial activity against a range of bacteria. Its mechanism likely involves disruption of bacterial cell wall synthesis or function.

- Antifungal : The compound has also shown antifungal properties, making it a candidate for further development in treating fungal infections.

- Antimalarial Activity :

- Cytotoxic Effects :

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 | |

| Antifungal | Candida albicans | 10 | |

| Antimalarial | Plasmodium falciparum | 0.25 | |

| Cytotoxicity | MDA-MB-468 (breast cancer cells) | 0.19 |

Case Study: Anticancer Activity

In a study evaluating various quinoline derivatives, including this compound, researchers found that this compound induced apoptosis in breast cancer cell lines expressing NQO1 (NAD(P)H:quinone oxidoreductase 1). The study highlighted that the compound's mechanism might involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Pharmacokinetics

The pharmacokinetics of this compound indicate good solubility in organic solvents such as ethanol and methanol, which is advantageous for formulation into pharmaceutical preparations. Its metabolic pathways and interactions with enzymes suggest that further studies are needed to fully elucidate its bioavailability and metabolism in vivo.

Safety and Hazards

While the biological activities of this compound are promising, safety assessments are crucial for any potential therapeutic applications. Preliminary studies should evaluate its toxicity profile and any possible side effects associated with its use.

Future Directions

The future research on this compound should focus on:

- In vivo studies to confirm efficacy and safety.

- Mechanistic studies to better understand its interactions at the molecular level.

- Formulation development for effective delivery systems targeting specific diseases.

Propriétés

IUPAC Name |

6-methoxy-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-5-4-8-7(3-2-6-11-8)10(9)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJDGHWDTDEBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288371 | |

| Record name | 6-Methoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-91-2 | |

| Record name | 6-Methoxy-5-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 55494 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.